molecular formula C7H18Cl2N2 B15051429 (3R)-1,3-Dimethyl-1,4-diazepane dihydrochloride

(3R)-1,3-Dimethyl-1,4-diazepane dihydrochloride

Cat. No.: B15051429
M. Wt: 201.13 g/mol
InChI Key: PJISCTBDKOFWAN-XCUBXKJBSA-N
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Description

(3R)-1,3-Dimethyl-1,4-diazepane dihydrochloride is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1,3-Dimethyl-1,4-diazepane dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of N-propargylamines with suitable reagents to form the diazepane ring . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3R)-1,3-Dimethyl-1,4-diazepane dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s structure.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted diazepane derivatives.

Scientific Research Applications

(3R)-1,3-Dimethyl-1,4-diazepane dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (3R)-1,3-Dimethyl-1,4-diazepane dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R)-1,3-Dimethyl-1,4-diazepane dihydrochloride is unique due to its specific stereochemistry and the presence of two methyl groups, which can influence its reactivity and biological activity compared to other diazepane derivatives.

Properties

Molecular Formula

C7H18Cl2N2

Molecular Weight

201.13 g/mol

IUPAC Name

(3R)-1,3-dimethyl-1,4-diazepane;dihydrochloride

InChI

InChI=1S/C7H16N2.2ClH/c1-7-6-9(2)5-3-4-8-7;;/h7-8H,3-6H2,1-2H3;2*1H/t7-;;/m1../s1

InChI Key

PJISCTBDKOFWAN-XCUBXKJBSA-N

Isomeric SMILES

C[C@@H]1CN(CCCN1)C.Cl.Cl

Canonical SMILES

CC1CN(CCCN1)C.Cl.Cl

Origin of Product

United States

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